5,8-Tetradecadienal
Description
5,8-Tetradecadienal, specifically the (Z,Z)-5,8-tetradecadienal isomer, is an unsaturated fatty aldehyde with the molecular formula C₁₄H₂₄O and a molecular weight of 208.18 g/mol . It is characterized by a 14-carbon chain with conjugated double bonds at positions 5 and 6. This compound has garnered attention in biotechnology and flavor/fragrance industries due to its enzymatic synthesis from fatty acids and its distinct sensory properties.
Synthesis:
5,8-Tetradecadienal is produced via a tandem enzymatic reaction using α-dioxygenase (α-DOX) from Crocosphaera subtropica and fatty aldehyde dehydrogenase (FALDH) from Vibrio harveyi. These enzymes convert substrates like palmitoleic acid (16:1(9Z)) into aldehydes through oxidative decarboxylation, achieving yields up to 26% over five reaction cycles .
Sensory Properties: The compound exhibits a green, fatty odor with a retention index (RI) of 1663 on non-polar GC columns, as determined by HS-SPME-GC-MS-O analysis . Its odor profile makes it valuable for creating natural aroma mixtures from oils like sea buckthorn pulp oil .
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(5E,8E)-tetradeca-5,8-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,14H,2-5,8,11-13H2,1H3/b7-6+,10-9+ |
InChI Key |
NGKCMQUFXPQZQW-AVQMFFATSA-N |
SMILES |
CCCCCC=CCC=CCCCC=O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCC=O |
Canonical SMILES |
CCCCCC=CCC=CCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Sensory Comparison of 5,8-Tetradecadienal and Analogues
| Compound | Molecular Formula | Double Bond Positions | Retention Index (RI) | Odor Profile | Yield (%) | Key Applications |
|---|---|---|---|---|---|---|
| (Z,Z)-5,8-Tetradecadienal | C₁₄H₂₄O | 5,8 | 1663 | Green, fatty | 2–5 | Flavors, fragrances |
| (Z,Z)-6,9-Pentadecadienal | C₁₅H₂₆O | 6,9 | 1768 | Soapy, green | 3–6 | Insect pheromones |
| (Z)-8-Pentadecenal | C₁₅H₂₈O | 8 | 1712 | Fresh, citrus | 4–7 | Food aromas |
| (Z)-4-Tridecenal | C₁₃H₂₄O | 4 | 1518 | Waxy, floral | 1–3 | Cosmetic additives |
| (Z)-6-Pentadecenal | C₁₅H₂₈O | 6 | 1695 | Marine, oily | 2–4 | Perfumery |
Key Findings :
Chain Length and Odor: Shorter chains (e.g., C₁₃ in (Z)-4-Tridecenal) correlate with lighter, floral notes, while longer chains (C₁₄–C₁₅) produce deeper, green/fatty odors . 5,8-Tetradecadienal’s conjugated diene system enhances its oxidative stability compared to mono-unsaturated analogues like (Z)-8-Pentadecenal .
Double Bond Position :
- Aldehydes with double bonds near the terminal end (e.g., (Z)-8-Pentadecenal) exhibit fresher odors, whereas mid-chain bonds (e.g., (Z,Z)-5,8-Tetradecadienal) intensify green/fatty characteristics .
Retention Indices :
- RI values increase with chain length and double bond count. 5,8-Tetradecadienal’s RI (1663) is intermediate between shorter (C₁₃) and longer (C₁₅) analogues, reflecting its volatility profile .
Yield and Applications :
- Yields for these aldehydes rarely exceed 7% due to enzymatic limitations. 5,8-Tetradecadienal’s moderate yield (2–5%) makes it suitable for niche applications in premium fragrances .
Research and Industrial Relevance
Competitive Analysis with Pheromones and Flavors
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
